

Technical Guide: 3-(3-Fluoro-4-methylphenyl)propanoic Acid

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Compound of Interest

Compound Name: 3-(3-Fluoro-4-methylphenyl)propanoic acid

CAS No.: 881189-62-4

Cat. No.: B1439743

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Solid-State Characterization, Synthesis, and Quality Control

Executive Summary

3-(3-Fluoro-4-methylphenyl)propanoic acid (CAS: 135231-87-1) is a critical fluorinated phenylalkanoic acid intermediate used in the synthesis of pharmaceuticals, particularly in the development of PPAR agonists and anti-inflammatory agents. Its precise melting point (95–97 °C) serves as a primary quality attribute (CQA) for assessing purity during scale-up. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and rigorous characterization protocols.

Physicochemical Profile

The introduction of the fluorine atom at the meta position and a methyl group at the para position relative to the propanoic acid chain imparts specific lipophilic and electronic properties, influencing both crystal lattice energy and biological binding affinity.

Property	Specification
Chemical Name	3-(3-Fluoro-4-methylphenyl)propanoic acid
CAS Number	135231-87-1
Molecular Formula	C ₁₀ H ₁₁ FO ₂
Molecular Weight	182.19 g/mol
Melting Point	95–97 °C
Appearance	White to off-white crystalline solid
Solubility	Soluble in Methanol, DMSO, Ethyl Acetate; Sparingly soluble in Water
pKa (Predicted)	~4.75 (Carboxylic acid)

Synthetic Pathways & Impurity Profile

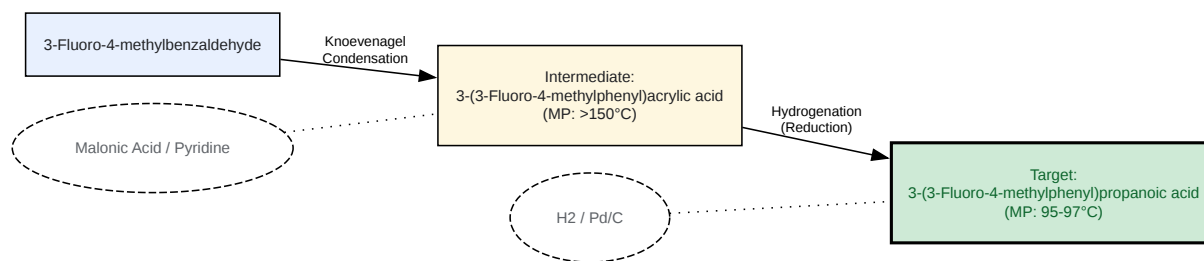
Understanding the synthesis is essential for interpreting melting point depressions. Impurities such as unreduced cinnamic acid derivatives or regioisomers will significantly broaden the melting range.

Primary Synthetic Route: Knoevenagel Condensation & Reduction

The most robust pathway involves the condensation of 3-fluoro-4-methylbenzaldehyde with malonic acid, followed by decarboxylation and hydrogenation.

Mechanism & Critical Control Points:

- Condensation: Formation of the cinnamic acid derivative (3-(3-fluoro-4-methylphenyl)acrylic acid). Risk:^[1]^[2] Incomplete reaction leads to olefin impurities.
- Hydrogenation: Reduction of the double bond using Pd/C. Risk: Over-reduction of the aromatic ring (rare under mild conditions) or incomplete reduction.



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Figure 1: Synthetic pathway from aldehyde precursor to saturated acid target. Note the significant MP difference between the unsaturated intermediate and the final product.

Experimental Protocol: Melting Point Determination

Accurate melting point determination is the first line of defense in quality control. A wide range (>2 °C) or a value below 95 °C indicates solvent entrapment or structural impurities.

Method A: Capillary Method (USP <741> Equivalent)

Objective: Determine the melt onset and clear point to validate purity >97%.

Equipment:

- Calibrated Melting Point Apparatus (e.g., Buchi, Mettler Toledo).
- Glass Capillaries (One end sealed).

Step-by-Step Workflow:

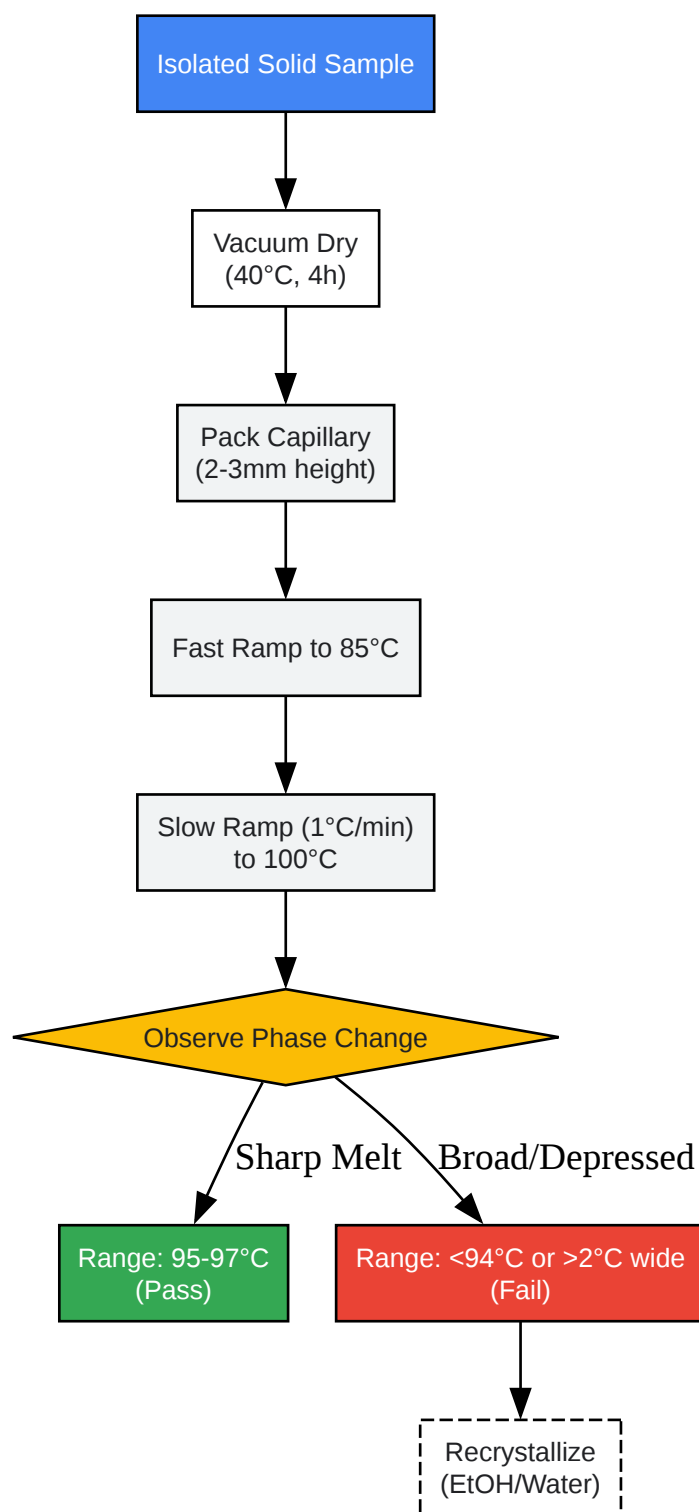
- Sample Preparation: Dry the sample in a vacuum oven at 40 °C for 4 hours to remove residual solvent (e.g., ethyl acetate/hexanes) which can depress MP.
- Packing: Grind a small amount of sample into a fine powder. Fill the capillary to a height of 2–3 mm. Compact by tapping the capillary on a hard surface (or using the instrument's tamper) to eliminate air pockets.

- Ramp Profile:
 - Fast Ramp: 10 °C/min up to 85 °C.
 - Critical Ramp: 1.0 °C/min from 85 °C to 100 °C.
- Observation:
 - Record Onset Temperature (first visible liquid droplet).
 - Record Clear Point (complete disappearance of solid).
- Acceptance Criteria:
 - Onset \geq 94.5 °C.[3]
 - Range (Clear Point - Onset) \leq 2.0 °C.

Method B: Differential Scanning Calorimetry (DSC)

For research requiring thermodynamic data (heat of fusion), DSC is preferred.

- Pan: Aluminum, crimped (pinhole lid if volatiles suspected).
- Rate: 10 °C/min.
- Analysis: Integrate the endothermic peak. The onset of the peak is the melting point.



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Figure 2: Quality control decision tree for melting point validation.

Applications in Drug Development

This compound serves as a "tail" moiety in medicinal chemistry, often used to probe the hydrophobic pockets of receptors.

- **Bioisosterism:** The 3-fluoro-4-methyl substitution pattern provides a metabolically stable alternative to a simple 4-ethyl or 4-isopropyl group. The fluorine atom blocks metabolic oxidation at the ring position while increasing lipophilicity.
- **PPAR Agonists:** Phenylpropanoic acid derivatives are classic scaffolds for Peroxisome Proliferator-Activated Receptors (PPARs), used in treating metabolic syndrome. The acid head group interacts with the receptor's polar region, while the substituted phenyl ring occupies the hydrophobic pocket.

References

- Thermo Scientific Chemicals. 3-(3-Fluoro-4-methylphenyl)propionic acid, 97% Specification. Fisher Scientific. [1] [Accessed 2026]. [4][5] Available at: [\[Link\]](#)
- United States Pharmacopeia (USP).
- Anderson, N. G. Practical Process Research & Development. Academic Press, 2012. (Reference for standard workup and crystallization protocols of phenylpropanoic acids).

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Sources

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- [2. Synthesis of 3-Aryl-3-\(Furan-2-yl\)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity | MDPI \[mdpi.com\]](#)
- [3. 3-\(3-Fluoro-4-methylphenyl\)propionic acid, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific \[fishersci.co.uk\]](#)

- [4. CAS Common Chemistry \[commonchemistry.cas.org\]](#)
- [5. sigmaaldrich.com \[sigmaaldrich.com\]](#)
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